molecular formula C12H14N4O7S B12695044 Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) CAS No. 124841-02-7

Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide)

Cat. No.: B12695044
CAS No.: 124841-02-7
M. Wt: 358.33 g/mol
InChI Key: YQMADPKYGULGHR-UHFFFAOYSA-N
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Description

Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) is a complex organic compound that features a thiazole ring, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) typically involves the reaction of butanedioic acid derivatives with thiazole-containing intermediates. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological or chemical properties .

Scientific Research Applications

Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) is unique due to its combination of the butanedioic acid backbone with a thiazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

124841-02-7

Molecular Formula

C12H14N4O7S

Molecular Weight

358.33 g/mol

IUPAC Name

2-[4-[[4-(hydrazinecarbonyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoyl]butanedioic acid

InChI

InChI=1S/C12H14N4O7S/c13-16-10(21)6-4-24-12(14-6)15-8(18)2-1-7(17)5(11(22)23)3-9(19)20/h4-5H,1-3,13H2,(H,16,21)(H,19,20)(H,22,23)(H,14,15,18)

InChI Key

YQMADPKYGULGHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)NC(=O)CCC(=O)C(CC(=O)O)C(=O)O)C(=O)NN

Origin of Product

United States

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